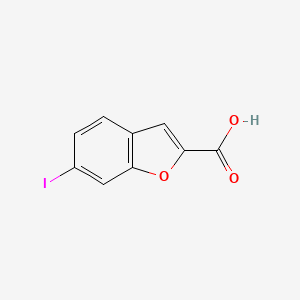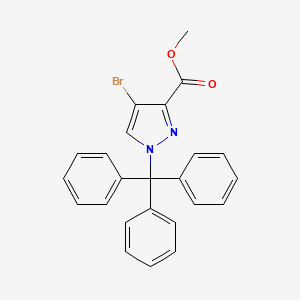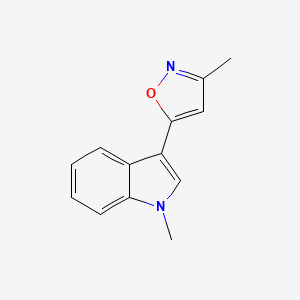
3-Methyl-5-(1-methyl-3-indolyl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-(1-methyl-3-indolyl)isoxazole is a heterocyclic compound that features both an isoxazole and an indole moiety Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom Indoles are bicyclic structures consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(1-methyl-3-indolyl)isoxazole can be achieved through several methods. One common approach involves the cycloaddition reaction of an alkyne with a nitrile oxide to form the isoxazole ring . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also available . The indole moiety can be introduced through a subsequent reaction with an appropriate indole derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of microwave-assisted synthesis, which has been shown to improve reaction efficiency and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-5-(1-methyl-3-indolyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .
Aplicaciones Científicas De Investigación
3-Methyl-5-(1-methyl-3-indolyl)isoxazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Methyl-5-(1-methyl-3-indolyl)isoxazole involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various biological receptors, while the isoxazole ring can participate in different chemical reactions. These interactions can lead to a range of biological effects, depending on the specific context and application .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-5-isoxazoleacetic acid: Another isoxazole derivative with different functional groups.
3-Hydroxy-5-methylisoxazole: A hydroxylated version of the compound.
3,5-Bis(het)arylisoxazoles: Isoxazole derivatives with aryl groups at positions 3 and 5.
Uniqueness
3-Methyl-5-(1-methyl-3-indolyl)isoxazole is unique due to its combination of an isoxazole and an indole moiety. This dual structure provides a versatile platform for various chemical reactions and biological interactions, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C13H12N2O |
|---|---|
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
3-methyl-5-(1-methylindol-3-yl)-1,2-oxazole |
InChI |
InChI=1S/C13H12N2O/c1-9-7-13(16-14-9)11-8-15(2)12-6-4-3-5-10(11)12/h3-8H,1-2H3 |
Clave InChI |
PFPDYMGDMMPPQL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=C1)C2=CN(C3=CC=CC=C32)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13673027.png)
![7-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13673045.png)


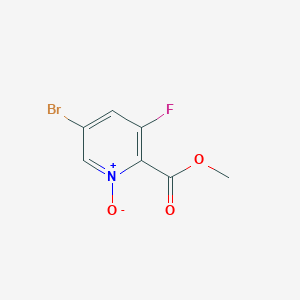
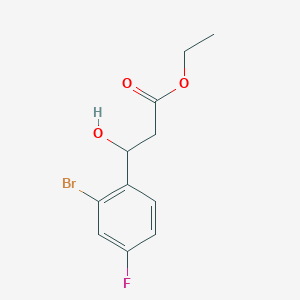
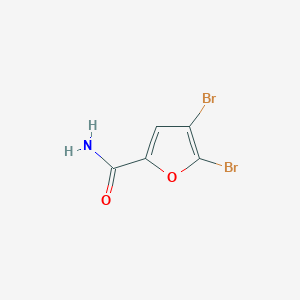
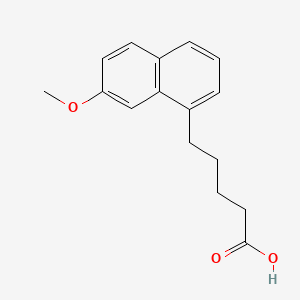

![6-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B13673097.png)
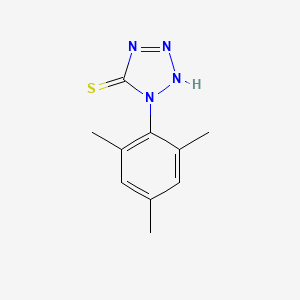
![3-Bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13673106.png)
